molecular formula C9H9NO B082626 4-Methylindolin-2-one CAS No. 13220-46-7

4-Methylindolin-2-one

Cat. No. B082626
CAS RN: 13220-46-7
M. Wt: 147.17 g/mol
InChI Key: USRZZPHRQZGXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Methylindolin-2-one and related compounds involves various chemical routes. For example, a palladium-mediated high-yielding synthesis from 2-allylnitrobenzene and hydrazine offers a novel approach for producing substituted 2-methylindoline derivatives, suggesting a method that could potentially be adapted for 4-Methylindolin-2-one (Chang, Chen, & Chan, 2014). Additionally, other methodologies include palladium-catalyzed carbonylation-hydroamination reactions and phase-transfer catalyzed reactions which might be applied to the synthesis of similar structures (Cao, McNamee, & Alper, 2008); (Munoz et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-Methylindolin-2-one is characterized by specific features which impact its reactivity and interaction with other compounds. While direct studies on this molecule might be scarce, analysis methods and structural characteristics can be inferred from related compounds. Techniques such as microanalysis, UV, GC/MS, IR, and NMR are typically used to characterize similar molecules, providing insights into the molecular framework and electron distribution (Peyrot et al., 2001).

Chemical Reactions and Properties

4-Methylindolin-2-one participates in various chemical reactions due to its active sites and structural configuration. Studies on similar compounds have shown that they can undergo processes such as desilylation, cross-coupling, and hydroamidation under aqueous conditions, which may also apply to 4-Methylindolin-2-one due to its related chemical structure (Munoz et al., 2016).

Physical Properties Analysis

The physical properties of 4-Methylindolin-2-one, such as solubility, melting point, and boiling point, are crucial for its application in different chemical processes. Although specific data on 4-Methylindolin-2-one may not be readily available, the properties of similar molecules can provide a baseline for expectations and experimental conditions (Kovalenko et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-Methylindolin-2-one, including its reactivity with various reagents, stability under different conditions, and its role in synthesis reactions, are key to understanding its utility in chemical syntheses and applications. The reactivity of similar compounds, such as reactions involving palladium-catalyzed processes or copper-catalyzed syntheses, provides insights into how 4-Methylindolin-2-one might behave under similar conditions (Song et al., 2009).

Scientific Research Applications

  • Synthesis of Oxygenated 2-Methylindolines : A study developed a palladium-mediated synthesis method for oxygenated 2-methylindolines, providing an alternative approach for synthesizing substituted 2-methylindoline (Chang, Chen, & Chan, 2014).

  • Electrochemical Reduction of N-Nitrosamines : Research on the electrochemical reduction of 1-nitroso 2-methylindoline in acidic media led to the formation of 1-amino 2-methylindoline, a key compound in medicinal chemistry (Jacob, Moinet, & Tallec, 1982).

  • Precursor for Antihypertension Drugs : 1-Amino-2-methylindoline, used in antihypertension drug synthesis, reacts with monochloramine to form 1-amino-2-methylindole and azo(2-methyl)indoline. This study contributes to understanding the synthesis of heterocyclic derivatives (Peyrot et al., 2001).

  • Cognition-Enhancing Properties : Compounds like 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, related to 2-methylindoline, have shown positive effects in cognitive enhancement and anxiolytic activity models, making them potential candidates for treating cognitive disorders (Lin et al., 1997).

  • Analysis in Electrochemical Reactors : The electrochemical reduction of N-nitroso-2-methylindoline to N-amino-2-methylindoline in a batch stirred-tank electrochemical reactor showed that product yield is sensitive to various parameters, highlighting the complexity of coupled chemical reactions (Weise et al., 1986).

  • Kinetics in the Raschig Process : The oxidation of 1-amino-2-methylindoline by chloramine was studied to optimize the Raschig process, important for synthesizing indolic hydrazines (Elkhatib et al., 2002).

  • Degradation of Biocides in Wastewater : The study on the electrochemical degradation of Methylisothiazolinone, a biocide, included insights into the degradation kinetics and pathway, contributing to environmental chemistry (Wang et al., 2019).

  • Antitumor Agents : Several studies focused on synthesizing and evaluating derivatives of methylisatin and related compounds as potent antitumor agents, providing insights into the development of new cancer treatments (Chang et al., 2009; Chou et al., 2010).

Safety And Hazards

The safety data sheet for 4-Methylindolin-2-one indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

4-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-2-4-8-7(6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRZZPHRQZGXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503240
Record name 4-Methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylindolin-2-one

CAS RN

13220-46-7
Record name 4-Methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylindolin-2-one
Reactant of Route 2
4-Methylindolin-2-one
Reactant of Route 3
4-Methylindolin-2-one
Reactant of Route 4
Reactant of Route 4
4-Methylindolin-2-one
Reactant of Route 5
Reactant of Route 5
4-Methylindolin-2-one
Reactant of Route 6
4-Methylindolin-2-one

Citations

For This Compound
4
Citations
L Sun, N Tran, F Tang, H App, P Hirth… - Journal of medicinal …, 1998 - ACS Publications
3-Substituted indolin-2-ones have been designed and synthesized as a novel class of tyrosine kinase inhibitors which exhibit selectivity toward different receptor tyrosine kinases (RTKs)…
Number of citations: 623 pubs.acs.org
S Mo, Z Yang, J Xu - European Journal of Organic Chemistry, 2014 - Wiley Online Library
An economical, practical, and green protocol with which to synthesize 3‐alkylideneoxindoles from α‐diazo‐β‐ketoanilides has been developed. The approach employs inexpensive Cu(…
T Bera, B Singh, V Gandon… - Chemistry–A European …, 2022 - Wiley Online Library
… Next, solid 1-(benzyloxy)-4methylindolin-2-one, 10 (0.05 g, 0.20 mmol) was added to the mixture and warmed to room temperature. The solution was then heated for 1 h at 75 oC. After …
V Docekal, A Vopalenska, P Merka… - The Journal of …, 2021 - ACS Publications
The present study reports an asymmetric organocatalytic cascade reaction of oxindole derivates with α,β-unsaturated aldehydes efficiently catalyzed by simple chiral secondary amine. …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.